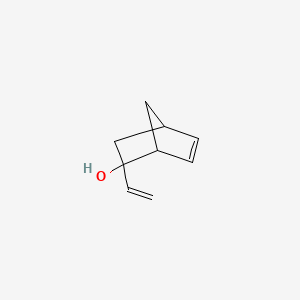
6-exo-Vinyl-5-endo-norbornenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-exo-Vinyl-5-endo-norbornenol is an organic compound with the molecular formula C₉H₁₂O and a molecular weight of 136.1910 g/mol It is a bicyclic alcohol with a vinyl group and is known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
6-exo-Vinyl-5-endo-norbornenol can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile. The reaction typically requires specific conditions to favor the formation of the exo product over the endo product . The reaction is carried out under controlled temperatures and may involve the use of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to ensure efficient and cost-effective production. The compound is then purified using standard techniques like distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-exo-Vinyl-5-endo-norbornenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
6-exo-Vinyl-5-endo-norbornenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-exo-Vinyl-5-endo-norbornenol involves its interaction with various molecular targets. The vinyl group and hydroxyl group play crucial roles in its reactivity. The compound can undergo nucleophilic addition reactions, where the hydroxyl group acts as a nucleophile. Additionally, the vinyl group can participate in electrophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ol: A similar compound with a different substitution pattern.
Norbornene: A related compound without the hydroxyl group.
Vinylcyclohexanol: Another compound with a vinyl group and a hydroxyl group but with a different ring structure.
Uniqueness
6-exo-Vinyl-5-endo-norbornenol is unique due to its specific stereochemistry and the presence of both a vinyl group and a hydroxyl group. This combination of functional groups and the compound’s rigid bicyclic structure make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
104013-08-3 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-ethenylbicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C9H12O/c1-2-9(10)6-7-3-4-8(9)5-7/h2-4,7-8,10H,1,5-6H2 |
InChI Key |
YZIBFCLJXJRCHE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CC2CC1C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















